S-acetyl-PEG20-alcohol

PROTAC Ternary Complex Linker Length

PROTAC programs require defined-length PEG linkers-generic polydisperse alternatives cause inconsistent ternary complex formation and batch variability. S-acetyl-PEG20-alcohol provides a monodisperse 20-unit PEG spacer (~70-80 Å) with an S-acetyl-protected thiol for orthogonal, sequential bioconjugation. • Enables clean, high-yield assembly of heterobifunctional PROTACs without premature crosslinking • Imparts superior aqueous solubility vs. shorter PEGn analogs (MW 957.17 g/mol) • Consistent batch-to-batch performance validated for PROTAC library synthesis and surface functionalization

Molecular Formula C42H84O21S
Molecular Weight 957.2 g/mol
Cat. No. B7909784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-acetyl-PEG20-alcohol
Molecular FormulaC42H84O21S
Molecular Weight957.2 g/mol
Structural Identifiers
SMILESCC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C42H84O21S/c1-42(44)64-41-40-63-39-38-62-37-36-61-35-34-60-33-32-59-31-30-58-29-28-57-27-26-56-25-24-55-23-22-54-21-20-53-19-18-52-17-16-51-15-14-50-13-12-49-11-10-48-9-8-47-7-6-46-5-4-45-3-2-43/h43H,2-41H2,1H3
InChIKeyAFLOXZSLDIIXPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-acetyl-PEG20-alcohol: Procurement-Ready PROTAC Linker with Quantifiable Chain-Length Differentiation


S-acetyl-PEG20-alcohol is a discrete polyethylene glycol (PEG)-based heterobifunctional linker with a molecular weight of 957.17 g/mol and molecular formula C₄₂H₈₄O₂₁S . It incorporates a protected thiol group (S-acetyl) and a free hydroxyl group, enabling sequential bioconjugation for PROTAC (PROteolysis TArgeting Chimera) synthesis, drug delivery, and surface functionalization [1].

Why S-acetyl-PEG20-alcohol Cannot Be Replaced by a Generic PEG Linker


PEG linkers are not interchangeable commodities. Chain length, terminal functionality, and polydispersity directly govern PROTAC ternary complex formation, in vivo pharmacokinetics, and synthetic reproducibility . S-acetyl-PEG20-alcohol provides a defined 20-unit PEG chain, offering a specific hydrodynamic radius and spatial reach distinct from shorter (e.g., PEG8) or longer (e.g., PEG24) analogs . Its S-acetyl protecting group enables controlled thiol release, avoiding premature crosslinking seen with unprotected thiol-PEGs . Substituting with a generic, polydisperse, or mismatched-length linker can alter degradation efficiency, solubility, and batch-to-batch consistency, invalidating experimental or manufacturing processes.

S-acetyl-PEG20-alcohol: Quantitative Differentiation Evidence for Procurement Decisions


Chain Length Defines Spatial Reach: PEG20 vs. PEG8 in PROTAC Linker Design

S-acetyl-PEG20-alcohol provides a 20-unit PEG chain, corresponding to an extended length of approximately 70–80 Å, enabling optimal spatial separation between target protein and E3 ligase ligands in PROTAC design . In contrast, shorter S-acetyl-PEG8-alcohol offers only ~28–32 Å, which may restrict ternary complex formation for targets with deep binding pockets or when both ligands require greater distance .

PROTAC Ternary Complex Linker Length

Molecular Weight Defines Hydrodynamic Volume: PEG20 vs. m-PEG20-alcohol

S-acetyl-PEG20-alcohol (MW 957.17 g/mol) offers a ~4.8% higher molecular weight than its closest monofunctional analog, m-PEG20-alcohol (MW 913.09 g/mol) . This modest increase, due to the S-acetyl group, provides a slightly larger hydrodynamic volume, which can enhance aqueous solubility and reduce aggregation in bioconjugation applications .

PROTAC Bioconjugation Solubility

Functional Group Orthogonality: S-acetyl vs. Azide in PEG20 Linkers

S-acetyl-PEG20-alcohol provides an acetyl-protected thiol, which can be deprotected under mild conditions (e.g., hydroxylamine) to generate a reactive thiol for maleimide or disulfide conjugation . In contrast, Azido-PEG20-alcohol utilizes an azide group for copper-catalyzed or strain-promoted click chemistry . This orthogonality allows S-acetyl-PEG20-alcohol to be used in sequential bioconjugation schemes where azide-alkyne cycloaddition is either incompatible or must be reserved for a different step.

Click Chemistry Bioconjugation PROTAC

Polydispersity: Defined PEG20 vs. Polydisperse PEG in Reproducibility

S-acetyl-PEG20-alcohol is a discrete, monodisperse compound with a defined molecular weight (957.17 g/mol) and a polydispersity index (PDI) approaching 1.0 . This contrasts sharply with traditional polydisperse PEG linkers, which consist of a mixture of chain lengths and exhibit PDIs > 1.05 [1]. Monodispersity ensures batch-to-batch consistency in PROTAC synthesis, simplifying characterization and improving regulatory compliance.

PROTAC Monodisperse Quality Control

S-acetyl-PEG20-alcohol: High-Impact Application Scenarios Supported by Quantitative Evidence


PROTAC Development Requiring Precise Linker Length and Orthogonal Conjugation

S-acetyl-PEG20-alcohol is the linker of choice for PROTAC programs where a 20-unit PEG spacer (~70–80 Å) is needed to optimize ternary complex formation . Its S-acetyl-protected thiol enables orthogonal, sequential conjugation, allowing for clean, high-yield assembly of heterobifunctional degraders without interference from other click-chemistry handles . This is particularly valuable when synthesizing libraries of PROTACs with varying linker lengths to identify the optimal spatial arrangement.

Bioconjugation Requiring Monodisperse, High-MW PEG for Enhanced Solubility and Reduced Aggregation

For bioconjugation of hydrophobic small molecules, peptides, or proteins, S-acetyl-PEG20-alcohol provides a defined, monodisperse PEG20 chain that imparts significantly greater aqueous solubility than shorter PEGn analogs . Its higher molecular weight (957.17 g/mol) compared to m-PEG20-alcohol (913.09 g/mol) offers a quantifiable advantage in hydrodynamic volume, reducing aggregation and precipitation in aqueous buffers . This ensures consistent conjugate performance in downstream assays.

Surface Functionalization and Nanoparticle Coating

S-acetyl-PEG20-alcohol is well-suited for creating non-fouling surfaces on gold nanoparticles, quantum dots, and biosensors . The acetyl-protected thiol allows for controlled, on-demand deprotection to generate a reactive thiol for self-assembly onto gold surfaces . The 20-unit PEG chain provides an optimal balance between surface coverage and steric hindrance, preventing non-specific protein adsorption while maintaining accessibility for further functionalization .

Synthesis of Advanced Drug Delivery Systems (Liposomes, Micelles, Dendrimers)

In the formulation of liposomes, micelles, and dendrimers, S-acetyl-PEG20-alcohol serves as a versatile building block for introducing a hydrophilic, stealth coating . Its monodisperse nature ensures consistent PEG density on the nanoparticle surface, leading to reproducible pharmacokinetic profiles . The protected thiol allows for post-formulation conjugation of targeting ligands, enabling the creation of actively targeted drug delivery vehicles.

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